Diethyl ureidomalonate

Hydantoin synthesis Organocatalysis Diastereoselectivity

Diethyl ureidomalonate (DUM) delivers a unique bifunctional scaffold integrating a nucleophilic ureido group with two electrophilic ester functionalities, enabling direct intramolecular cyclization to hydantoins and pyrimidinediones—pathways unavailable to acetyl-protected or unsubstituted malonates. The stable white crystalline solid (mp 172–175°C, ≥95% purity) simplifies handling versus unstable aminomalonate free base. Proven stereocontrolled hydantoin synthesis (>20:1 dr) via organocatalytic cascades provides scaffold diversification from a single intermediate. Choose DUM for streamlined routes in medicinal chemistry campaigns.

Molecular Formula C8H14N2O5
Molecular Weight 218.21 g/mol
CAS No. 500880-58-0
Cat. No. B015973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ureidomalonate
CAS500880-58-0
Synonyms2-[(Aminocarbonyl)amino]propanedioic Acid 1,3-Diethyl Ester;  N-Carbamoylaminomalonic Acid Diethyl Ester;  NSC 165525;  NSC 239756; 
Molecular FormulaC8H14N2O5
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)NC(=O)N
InChIInChI=1S/C8H14N2O5/c1-3-14-6(11)5(10-8(9)13)7(12)15-4-2/h5H,3-4H2,1-2H3,(H3,9,10,13)
InChIKeyHHIQUVWDEJKFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Ureidomalonate (CAS 500880-58-0): A Ureido-Functionalized Malonate Building Block for Heterocyclic Synthesis


Diethyl ureidomalonate (CAS 500880-58-0, C8H14N2O5, MW 218.21) is a malonate diester derivative bearing a ureido (–NH–C(O)–NH2) moiety at the α-carbon position [1]. This bifunctional scaffold integrates both a nucleophilic ureido group and two electrophilic ester functionalities, enabling cyclization pathways distinct from acetyl-protected or unsubstituted malonate analogs [2]. The compound serves as a synthetic building block for nitrogen-containing heterocycles, particularly hydantoins and pyrimidinediones, with documented applications spanning classical condensation chemistry (Johnson & Nicolet, 1913–1914) to contemporary organocatalytic cascade methodologies [2].

Why Diethyl Ureidomalonate Cannot Be Interchanged with Diethyl Acetamidomalonate or Diethyl Aminomalonate in Critical Syntheses


Diethyl ureidomalonate (DUM), diethyl acetamidomalonate (DEAM), and diethyl aminomalonate share the malonate backbone but diverge fundamentally in the α-substituent's electronic character, nucleophilicity, and cyclization behavior. The ureido group in DUM provides a reactive nitrogen that participates directly in cyclocondensation reactions to form hydantoins and pyrimidinediones via intramolecular urea-malonate condensation, a pathway unavailable to the acetyl-protected DEAM . Conversely, the basic amino group of diethyl aminomalonate (free base) renders it unstable under ambient conditions and prone to undesired side reactions [1]. Critically, the sodium salt of DUM exhibits extremely low solubility in alcohol, which historically prevented direct urea condensation to pseudouric acid [2]—a solubility-driven limitation that guides appropriate solvent selection and reaction design. These differences in reactivity, stability, and solubility preclude simple functional interchange.

Quantitative Differentiation Evidence for Diethyl Ureidomalonate: Comparative Reactivity, Selectivity, and Process Metrics


Synthesis of Hydantoins with Excellent Diastereoselectivity via Ureidomalonate Cascade Reaction

In a 2024 study, diethyl ureidomalonate was employed in a tunable cascade reaction with alkenyl azlactones to produce imide-functionalized hydantoins with excellent diastereoselectivity (>20:1 dr) under organocatalytic conditions [1]. In contrast, DEAM-based hydantoin syntheses (Gütschow et al., 1999) achieved yields of 45–86% but did not report stereochemical control as a primary objective, and the DEAM route requires an external urea source rather than leveraging an intrinsic ureido moiety .

Hydantoin synthesis Organocatalysis Diastereoselectivity

Intramolecular Cyclization to 5-Carbethoxyhydantoin: Reaction Yield and Pathway Distinctiveness

Garner demonstrated that diethyl ureidomalonate undergoes facile cyclization in the presence of sodium ethoxide to yield sodium 5-carbethoxyhydantoin [1]. This intramolecular condensation pathway is unique to the ureido-substituted malonate scaffold. Diethyl acetamidomalonate (DEAM) cannot undergo this direct intramolecular cyclization; DEAM-based hydantoin syntheses require an external urea partner and proceed via a 5-aminobarbituric acid intermediate followed by ring contraction .

Hydantoin Cyclization Pyrimidinedione

Stability and Storage: Solid-State Stability of DUM vs. Instability of Diethyl Aminomalonate Free Base

Diethyl ureidomalonate is a white crystalline solid with a melting point of 172–175°C and a purity specification of ≥95% from commercial suppliers . In contrast, diethyl aminomalonate free base is described as an unstable liquid that readily decomposes and is typically handled as its hydrochloride salt to achieve acceptable shelf stability [1]. The ureido substitution imparts sufficient stability for ambient storage as a solid, whereas the aminomalonate free base requires salt formation or immediate use.

Stability Storage Handling

Synthetic Yield and Process Viability: Classical Preparation of DUM at 75% Yield

The classical preparation of diethyl ureidomalonate from potassium cyanate and diethyl aminomalonate hydrochloride proceeds to completion within 3–4 minutes in concentrated aqueous solution, affording the product in 75% isolated yield [1]. This represents a baseline preparative yield for comparison with DEAM preparations: DEAM is synthesized via acetylation of aminomalonate, with reported yields varying depending on alkylation/substitution steps, but a direct head-to-head yield comparison under identical conditions is not available in the literature.

Synthesis Yield Process chemistry

Scientifically Validated Application Scenarios for Diethyl Ureidomalonate Based on Comparative Evidence


Stereocontrolled Synthesis of Functionalized Hydantoin Derivatives

Diethyl ureidomalonate is uniquely suited for the stereocontrolled synthesis of imide-functionalized hydantoins with high diastereoselectivity (>20:1 dr), as demonstrated in organocatalytic cascade reactions with alkenyl azlactones [1]. DEAM-based approaches cannot achieve comparable stereocontrol without extensive additional optimization, and aminomalonate lacks the requisite ureido functionality altogether.

Intramolecular Cyclization to 5-Carbethoxyhydantoin Scaffolds

The intrinsic ureido group of diethyl ureidomalonate enables direct intramolecular cyclization to 5-carbethoxyhydantoin under sodium ethoxide conditions, a pathway not available to acetyl-protected or unsubstituted malonates [2]. This eliminates the need for an external urea partner, simplifying synthetic routes to hydantoin and pyrimidinedione intermediates.

Laboratory-Scale Building Block Procurement for Heterocyclic Core Construction

Diethyl ureidomalonate is supplied as a stable white crystalline solid (mp 172–175°C; purity ≥95%) . This physical form simplifies handling, weighing, and storage relative to the unstable diethyl aminomalonate free base, which requires hydrochloride salt conversion for acceptable shelf life [3]. The 75% baseline preparative yield and rapid 3–4 minute reaction time further support laboratory-scale preparative feasibility [4].

Divergent Synthesis of N-Aroyl α-Amino Acid Esters and Hydantoins

The 2024 tunable cascade methodology demonstrates that diethyl ureidomalonate can be directed toward either N-aroyl α-amino acid esters or imide-functionalized hydantoins through precise manipulation of organocatalysis versus phase-transfer/sunlight relay catalysis [1]. This divergent control over product distribution is not achievable with DEAM or aminomalonate starting materials, offering procurement value for medicinal chemistry campaigns requiring scaffold diversification from a common intermediate.

Technical Documentation Hub

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